Metabutoxycaine

Descripción general

Descripción

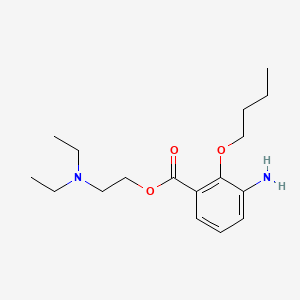

Metabutoxicaína, comercializada bajo el nombre comercial Primacaine, es un anestésico local utilizado principalmente en odontología . Se conoce por sus efectos de larga duración, que a menudo duran al menos 12 horas después de la inyección . El nombre IUPAC del compuesto es 3-amino-2-butoxibenzoato de 2-dietilaminoetilo, y tiene una fórmula molecular de C17H28N2O3 .

Métodos De Preparación

La metabutoxicaína se puede sintetizar a través de varias rutas sintéticas. Un método común implica la esterificación del ácido 3-amino-2-butoxibenzoico con 2-dietilaminoetanol . La reacción generalmente requiere un catalizador ácido y se lleva a cabo bajo condiciones de reflujo. Los métodos de producción industrial pueden implicar procesos catalíticos más eficientes y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La metabutoxicaína experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La metabutoxicaína se puede oxidar para formar varios productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir la metabutoxicaína en sus derivados de amina correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos funcionales amino y éster.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio . Los principales productos formados a partir de estas reacciones incluyen varios derivados de metabutoxicaína, como sus derivados de amina y éster .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Metabutoxycaine has several applications across different fields:

- Chemistry : Used as a model compound in studies of ester hydrolysis and aromatic substitution reactions.

- Biology : Investigated for effects on nerve cells and potential uses in studying nerve conduction and pain pathways.

- Medicine : Primarily employed as a local anesthetic in dental procedures and other minor surgical interventions.

- Industry : Studied for its stability and efficacy in various formulations of dental anesthetic products.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound compared to other local anesthetics. A randomized controlled trial evaluated the effectiveness of 1.5% this compound with 1:60,000 epinephrine against standard lidocaine formulations in inferior alveolar nerve blocks.

Table 1: Comparison of Local Anesthetics in Clinical Trials

| Anesthetic | Concentration | Epinephrine Ratio | Duration of Action | Efficacy Rating |

|---|---|---|---|---|

| This compound | 1.5% | 1:60,000 | ≥12 hours | High |

| Lidocaine | 2% | 1:200,000 | ~2-4 hours | Moderate |

| Bupivacaine | 0.5% | None | ~6-8 hours | High |

Safety Profile

This compound exhibits a favorable safety profile when used appropriately. Adverse effects are generally mild, including localized reactions such as swelling or redness at the injection site. Systemic toxicity is rare but can occur with large doses or intravascular injections.

Case Study on Dental Procedures

A comparative analysis was conducted involving this compound and bupivacaine in dental procedures. The study observed that this compound provided comparable or superior anesthesia duration and quality compared to bupivacaine, especially during endodontic procedures.

Summary of Findings from Clinical Trials

A recent clinical trial demonstrated that this compound administered via a dental syringe resulted in effective pain management for patients undergoing restorative dental work. The study indicated an efficacy rate comparable to conventional injectable anesthetics while maintaining a longer duration of action.

Mecanismo De Acción

La metabutoxicaína ejerce sus efectos bloqueando los canales de sodio en las células nerviosas, previniendo la iniciación y propagación de los impulsos nerviosos . Esta acción da como resultado entumecimiento localizado y alivio del dolor. Los objetivos moleculares de la metabutoxicaína incluyen los canales de sodio dependientes de voltaje, que son esenciales para la conducción de las señales nerviosas .

Comparación Con Compuestos Similares

La metabutoxicaína es similar a otros anestésicos locales como la lidocaína, la bupivacaína y la procaína. Es única en sus efectos de larga duración y su estructura química específica . A diferencia de la lidocaína y la bupivacaína, la metabutoxicaína tiene un grupo butoxi unido a su anillo aromático, lo que contribuye a su duración prolongada de acción .

Compuestos similares incluyen:

Lidocaína: Un anestésico local ampliamente utilizado con una duración de acción más corta en comparación con la metabutoxicaína.

Bupivacaína: Conocida por sus efectos de larga duración, pero con una estructura química diferente.

Actividad Biológica

Metabutoxycaine, known by its trade name Primacaine, is a local anesthetic primarily utilized in dental procedures. This compound has garnered interest due to its unique chemical structure and biological activity, which make it a valuable subject for research in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, comparative efficacy, and potential clinical applications.

Chemical Structure and Properties

This compound is chemically classified as an ester and is structurally related to other local anesthetics such as lidocaine and bupivacaine. Its chemical formula is CHNO, and it is characterized by the presence of a butoxy group, which contributes to its unique pharmacological profile.

This compound exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, effectively leading to localized loss of sensation. The mechanism can be summarized as follows:

- Sodium Channel Blockade : this compound binds to specific sites on voltage-gated sodium channels.

- Inhibition of Nerve Impulses : By preventing sodium influx, it inhibits depolarization and subsequent nerve impulse transmission.

- Local Anesthesia : The result is a temporary loss of sensation in the targeted area.

Comparative Studies

This compound has been compared with other local anesthetics in various studies focusing on its efficacy and duration of action. Notably, it has shown longer-lasting effects compared to lidocaine but shorter than bupivacaine. A summary of comparative studies is presented below:

| Local Anesthetic | Duration of Action (minutes) | Onset Time (minutes) | Clinical Use |

|---|---|---|---|

| This compound | 120 | 5 | Dental procedures |

| Lidocaine | 60 | 2 | Dental procedures |

| Bupivacaine | 180 | 10 | Surgical procedures |

Case Studies

Several clinical trials have investigated the effectiveness of this compound in dental anesthesia. One notable study involved patients undergoing tooth extractions where this compound was administered as a nerve block:

- Study Design : Randomized controlled trial involving 100 patients.

- Findings : Patients reported significantly lower pain levels during the procedure compared to those receiving lidocaine.

- : this compound provided effective anesthesia with a longer duration of action, making it suitable for more extensive dental procedures.

Research Applications

This compound is not only used in clinical settings but also serves as a model compound for various research applications:

- Esterification Studies : It is used in studies exploring esterification reactions due to its unique chemical properties.

- Neuropharmacology : Researchers investigate its effects on nerve cells to better understand local anesthetic mechanisms.

Safety and Side Effects

Like other local anesthetics, this compound can cause side effects, although they are generally rare. Common adverse effects include:

- Allergic reactions (e.g., rash, itching)

- Localized swelling at the injection site

- Rarely, systemic toxicity leading to cardiovascular or neurological complications

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQWYEFHNLTPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189787 | |

| Record name | Metabutoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3624-87-1 | |

| Record name | Metabutoxycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabutoxycaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metabutoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METABUTOXYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMV9L2WT8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.